molecular formula C19H20 B1335915 4-Ethynyl-4'-pentyl-1,1'-biphenyl CAS No. 80563-43-5

4-Ethynyl-4'-pentyl-1,1'-biphenyl

Cat. No.: B1335915
CAS No.: 80563-43-5
M. Wt: 248.4 g/mol
InChI Key: SVHXPGWTCYKGGU-UHFFFAOYSA-N
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Description

4-Ethynyl-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C19H20. It is a derivative of biphenyl, featuring an ethynyl group at the 4-position and a pentyl group at the 4’-position.

Scientific Research Applications

4-Ethynyl-4’-pentyl-1,1’-biphenyl has several scientific research applications:

    Material Science: Used in the development of liquid crystalline materials and organic semiconductors.

    Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential interactions with biological macromolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials

Safety and Hazards

4-Ethynyl-4’-pentyl-1,1’-biphenyl may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4’-pentyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-iodo-4’-pentylbiphenyl with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of tetrahydrofuran as a solvent and a temperature range of 60-80°C.

Industrial Production Methods: Industrial production of 4-Ethynyl-4’-pentyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-4’-pentyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethynyl-4’-pentyl-1,1’-biphenyl involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the biphenyl core can engage in hydrophobic interactions with other molecules. These interactions can influence the compound’s behavior in different environments and its reactivity in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-4’-pentyl-1,1’-biphenyl is unique due to the presence of both the ethynyl and pentyl groups, which confer distinct physical and chemical properties. These groups enhance its solubility in organic solvents and its ability to participate in diverse chemical reactions, making it a versatile compound for various applications .

Properties

IUPAC Name

1-ethynyl-4-(4-pentylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h2,8-15H,3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHXPGWTCYKGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392554
Record name 4-ETHYNYL-4'-PENTYL-1,1'-BIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80563-43-5
Record name 4-ETHYNYL-4'-PENTYL-1,1'-BIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-4â??-pentylbiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an analogous manner to Example 1, solution of 4-(2,2-dibromovinyl)-4'-pentylbiphenyl in absolute tetrahydrofuran was placed in a sulphonation flask and treated within 5 minutes with a solution of butyl lithium in hexane. After completion of the addition, the mixture was warmed to -10° C. within 10 minutes, then poured into water and extracted with diethyl ether. The organic phases were washed with water and saturated sodium chloride solution, dried over magnesium sulphate and concentrated. Low-pressure chromatography of the residue on silica gel with hexane and recrystallization from methanol gave 4-ethynyl-4'-pentylbiphenyl as colourless crystals (purity 99.5%); m.p. (C-N) 56.4° C., cl.p. (N-I) 82.7° C.
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4-(2,2-dibromovinyl)-4'-pentylbiphenyl
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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-4′-pentylbiphenyl (5.04 g), trimethylsilyacetylene (2.4 ml), tetrakis(triphenylphosphine)palladium (0.96 g), triphenylphosphine (0.22 g) and cuprous iodide (95 mg) in piperidine (10 ml) was heated for an hour under atmospheric pressure of nitrogen at 90° C. The reaction mixture was poured into a mixture of cold water and ethyl acetate, and adjusted to about pH 1 with 6N hydrochloric acid. The separated organic layer was washed with water and brine, and dried over magnesium sulfate. The magnesium sulfate was filtered of, and the filtrate was evaporated under reduced pressure to give crude 2-[4-(4-pentylphenyl)phenyl]-1-trimethylsilylacetylene, which was used for the next reaction without further purification. Crude mixture was dissolved in a mixture of dichloromethane (10 ml) and methanol (10 ml), and to the solution was added potassium carbonate (2.75 g) at 0° C. The mixture was allowed to warm to ambient temperature, and stirred for another 2 hours. The reaction mixture was poured into a mixture of cold water and ethyl acetate, and the resultant precipitate was filtered off. The filtrate was adjusted to about pH 7 with 1N hydrochloric acid, and washed with brine, and dried over magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was evaporated under reduced pressure to give a crude powder, which was subjected to column chromatography on silica gel (300 ml), and eluted with a mixture of (n-hexane:ethyl acetate=99:1-97:3, V/V) to give 4-(4-Pentylphenyl)phenylacetylene (2.09 g).
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cuprous iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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